molecular formula C9H15NO B6602145 2-methoxy-1-azaspiro[4.4]non-1-ene CAS No. 2649047-10-7

2-methoxy-1-azaspiro[4.4]non-1-ene

Cat. No.: B6602145
CAS No.: 2649047-10-7
M. Wt: 153.22 g/mol
InChI Key: VKXUIWPMJKGTGA-UHFFFAOYSA-N
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Description

2-methoxy-1-azaspiro[44]non-1-ene is a spirocyclic compound characterized by a unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-azaspiro[4.4]non-1-ene can be achieved through several synthetic routes. One notable method involves the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro[4.4]nonenone ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-azaspiro[4.4]non-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-methoxy-1-azaspiro[4.4]non-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-1-azaspiro[4.4]non-1-ene involves its interaction with specific molecular targets and pathways. For instance, as an angiogenesis inhibitor, it inhibits endothelial migration induced by vascular endothelial growth factor (VEGF). This inhibition is crucial in preventing the growth and metastasis of tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This unique feature differentiates it from other similar compounds and may contribute to its distinct applications in various fields.

Properties

IUPAC Name

2-methoxy-1-azaspiro[4.4]non-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-11-8-4-7-9(10-8)5-2-3-6-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXUIWPMJKGTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2(CCCC2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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